molecular formula C12H15N3O4S B2442364 3-(1-ethyl-5-sulfamoyl-1H-1,3-benzodiazol-2-yl)propanoic acid CAS No. 847782-00-7

3-(1-ethyl-5-sulfamoyl-1H-1,3-benzodiazol-2-yl)propanoic acid

Cat. No.: B2442364
CAS No.: 847782-00-7
M. Wt: 297.33
InChI Key: IUQLTHCWGBTHMQ-UHFFFAOYSA-N
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Description

3-(1-ethyl-5-sulfamoyl-1H-1,3-benzodiazol-2-yl)propanoic acid is a chemical compound with the molecular formula C12H15N3O4S and a molecular weight of 297.33 g/mol . This compound is notable for its benzimidazole core, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-ethyl-5-sulfamoyl-1H-1,3-benzodiazol-2-yl)propanoic acid typically involves the construction of the benzimidazole ring followed by the introduction of the propanoic acid side chain. One common method involves the condensation of o-phenylenediamine with an appropriate carboxylic acid derivative under acidic conditions to form the benzimidazole core. Subsequent sulfonation and amination steps introduce the aminosulfonyl group, and finally, the propanoic acid side chain is attached through a suitable alkylation reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar steps as the laboratory synthesis, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-(1-ethyl-5-sulfamoyl-1H-1,3-benzodiazol-2-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The benzimidazole ring can be oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic substitution reactions can occur on the benzimidazole ring, particularly at the positions ortho and para to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole-2-carboxylic acid derivatives, while reduction would yield the corresponding amine derivatives.

Scientific Research Applications

3-(1-ethyl-5-sulfamoyl-1H-1,3-benzodiazol-2-yl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its benzimidazole core, which is a common pharmacophore in many therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1-ethyl-5-sulfamoyl-1H-1,3-benzodiazol-2-yl)propanoic acid is not fully understood. compounds with a benzimidazole core often exert their effects by interacting with specific molecular targets, such as enzymes or receptors. The aminosulfonyl group may enhance the compound’s ability to bind to these targets, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

    3-(aminosulfonyl)propanoic acid: Similar in structure but lacks the benzimidazole core.

    Benzimidazole derivatives: Various derivatives with different substituents on the benzimidazole ring.

Uniqueness

3-(1-ethyl-5-sulfamoyl-1H-1,3-benzodiazol-2-yl)propanoic acid is unique due to the presence of both the benzimidazole core and the aminosulfonyl group. This combination may confer unique biological activities and chemical reactivity compared to other similar compounds .

Properties

IUPAC Name

3-(1-ethyl-5-sulfamoylbenzimidazol-2-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O4S/c1-2-15-10-4-3-8(20(13,18)19)7-9(10)14-11(15)5-6-12(16)17/h3-4,7H,2,5-6H2,1H3,(H,16,17)(H2,13,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUQLTHCWGBTHMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)S(=O)(=O)N)N=C1CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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